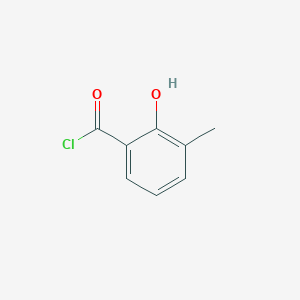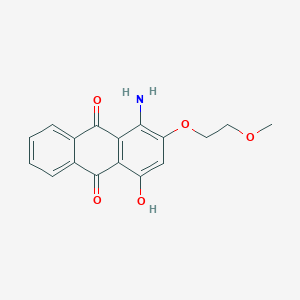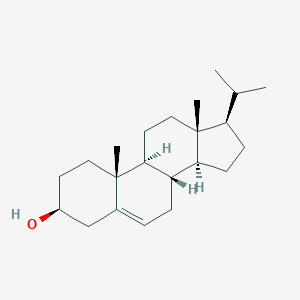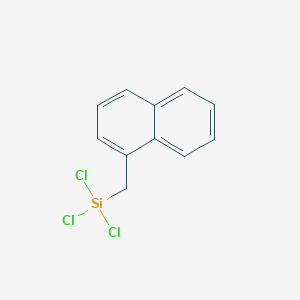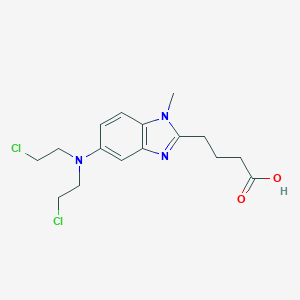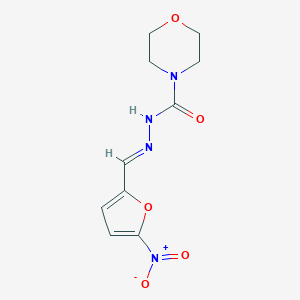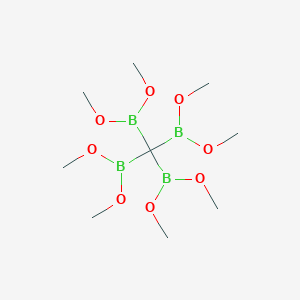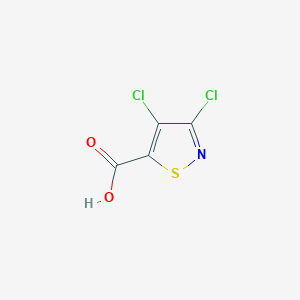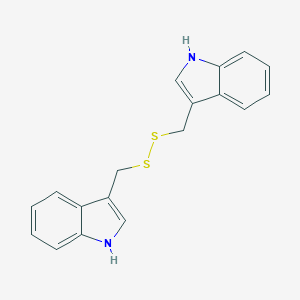
Indole, 3,3'-(dithiodimethylene)di-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole, 3,3'-(dithiodimethylene)di- is a chemical compound that has been used extensively in scientific research. It is a versatile compound that has been used in a wide range of applications, including as a fluorescent probe, a cross-linking agent, and a reagent for the synthesis of various compounds. In
Applications De Recherche Scientifique
Indole, 3,3'-(dithiodimethylene)di- has been used in a wide range of scientific research applications. One of the primary uses of this compound is as a fluorescent probe. It has been used to label proteins, nucleic acids, and other biomolecules for imaging and detection purposes. Additionally, indole, 3,3'-(dithiodimethylene)di- has been used as a cross-linking agent in protein-protein interactions, as well as a reagent for the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of indole, 3,3'-(dithiodimethylene)di- is not fully understood. However, it is believed to interact with thiol groups on proteins and other biomolecules, leading to the formation of disulfide bonds. This interaction can lead to changes in protein conformation and function.
Effets Biochimiques Et Physiologiques
Indole, 3,3'-(dithiodimethylene)di- has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells by disrupting the redox balance. Additionally, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using indole, 3,3'-(dithiodimethylene)di- in lab experiments is its versatility. It can be used in a wide range of applications, including as a fluorescent probe, a cross-linking agent, and a reagent for the synthesis of various compounds. However, one of the limitations of using this compound is its potential toxicity. It is important to use proper safety precautions when handling this compound.
Orientations Futures
There are many potential future directions for research involving indole, 3,3'-(dithiodimethylene)di-. One area of research could involve further exploring its potential as a fluorescent probe for imaging and detection purposes. Additionally, research could focus on its potential as a therapeutic agent for the treatment of diseases such as cancer and Alzheimer's disease. Further investigation into the mechanism of action of this compound could also lead to new insights into protein function and regulation.
Méthodes De Synthèse
The synthesis of indole, 3,3'-(dithiodimethylene)di- can be achieved through a variety of methods. One of the most common methods involves the reaction of indole with 1,2-dithiolane-3-pentanone in the presence of a base such as potassium carbonate. The resulting product is purified through column chromatography to obtain the pure compound.
Propriétés
Numéro CAS |
17004-43-2 |
|---|---|
Nom du produit |
Indole, 3,3'-(dithiodimethylene)di- |
Formule moléculaire |
C18H16N2S2 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
3-[(1H-indol-3-ylmethyldisulfanyl)methyl]-1H-indole |
InChI |
InChI=1S/C18H16N2S2/c1-3-7-17-15(5-1)13(9-19-17)11-21-22-12-14-10-20-18-8-4-2-6-16(14)18/h1-10,19-20H,11-12H2 |
Clé InChI |
DTKNIMAUYXQMGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CSSCC3=CNC4=CC=CC=C43 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CSSCC3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



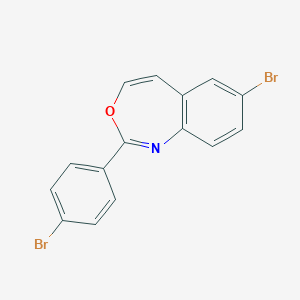
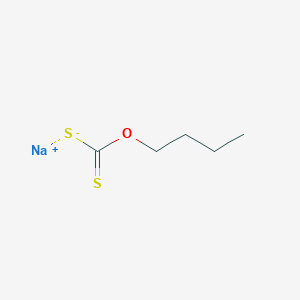
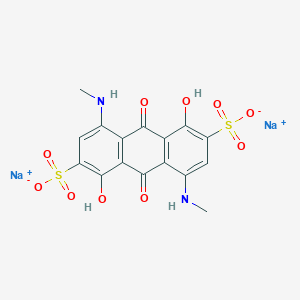
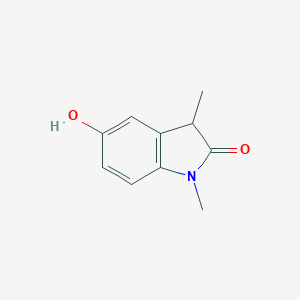
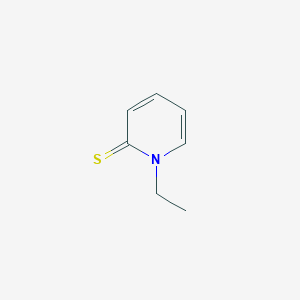
![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)
